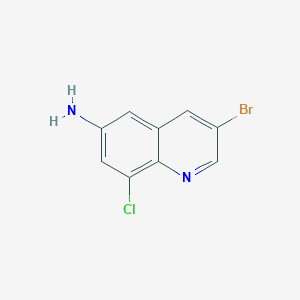

3-Bromo-8-chloroquinolin-6-amine

CAS No.: 808755-82-0

Cat. No.: VC2570799

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 808755-82-0 |

|---|---|

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 3-bromo-8-chloroquinolin-6-amine |

| Standard InChI | InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 |

| Standard InChI Key | XWYIETODFCNIIC-UHFFFAOYSA-N |

| SMILES | C1=C2C=C(C=NC2=C(C=C1N)Cl)Br |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1N)Cl)Br |

Introduction

Chemical Structure and Properties

The chemical structure of 3-Bromo-8-chloroquinolin-6-amine consists of a quinoline core with specific functional groups at designated positions. Understanding its structure is crucial for predicting its chemical behavior and biological interactions.

Structural Characteristics

The key chemical and physical properties of 3-Bromo-8-chloroquinolin-6-amine are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 808755-82-0 |

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| Structure | Quinoline core with bromine at position 3, chlorine at position 8, and amino group at position 6 |

| IUPAC Name | 3-bromo-8-chloroquinolin-6-amine |

The molecular structure features three key functional groups: bromine at the 3-position, chlorine at the 8-position, and an amino group at the 6-position of the quinoline scaffold .

Electronic and Chemical Properties

The presence of halogen substituents (bromine and chlorine) significantly influences the compound's electronic properties and reactivity. These substituents increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes, which is an important consideration for pharmaceutical applications.

The amino group at position 6 contributes to the compound's ability to form hydrogen bonds, which may be significant for interactions with biological targets. The combination of electron-withdrawing halogens and the electron-donating amino group creates a unique electronic distribution within the molecule that influences its chemical behavior and biological interactions.

Synthesis Methods

The synthesis of 3-Bromo-8-chloroquinolin-6-amine typically involves multi-step synthetic routes that must be carefully controlled to achieve the desired substitution pattern.

General Synthetic Approaches

The synthesis of this compound typically involves:

-

Starting with an appropriate quinoline precursor

-

Introducing bromine at the 3-position through selective bromination reactions

-

Adding chlorine at the 8-position using appropriate chlorinating agents

-

Introducing the amino group at the 6-position, potentially through nucleophilic substitution reactions

These synthetic routes require careful control of reaction conditions to ensure the desired substitution patterns and to maximize yield and purity of the final product.

Reaction Conditions and Considerations

Successful synthesis of 3-Bromo-8-chloroquinolin-6-amine depends on several factors:

-

Selection of appropriate starting materials

-

Control of reaction temperatures and times

-

Choice of solvents and catalysts

-

Purification methods to ensure high purity of the final product

These considerations are essential for achieving high yields and ensuring the structural integrity of the compound.

Chemical Reactions

3-Bromo-8-chloroquinolin-6-amine can participate in various chemical reactions due to its functional groups and substitution pattern. The presence of halogen substituents and the amino group provides multiple sites for potential reactions.

Reactivity Profile

The compound can undergo various chemical transformations including:

-

Nucleophilic substitution reactions involving the halogen substituents

-

Functionalization of the amino group through various transformations

-

Cross-coupling reactions utilizing the bromine substituent

-

Ring modifications and extensions

These reactions are crucial for developing new derivatives with potentially enhanced biological activity or different pharmacological properties.

Derivatization for Enhanced Activity

The chemical modification of 3-Bromo-8-chloroquinolin-6-amine can lead to derivatives with potentially improved biological activities. Strategic modifications might include:

-

Addition of functional groups to enhance solubility

-

Introduction of moieties to improve target binding

-

Structural changes to optimize pharmacokinetic properties

These modifications are based on established principles of medicinal chemistry and structure-activity relationships.

Biological Activity

Research has highlighted the significance of 3-Bromo-8-chloroquinolin-6-amine as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action for quinoline derivatives typically involves:

-

Interaction with specific biological targets such as enzymes or receptors

-

Interference with DNA synthesis or replication

-

Modulation of cellular signaling pathways

These mechanisms are important for understanding how the compound might exert its biological effects and for guiding further development of related compounds.

Research Applications

3-Bromo-8-chloroquinolin-6-amine has several potential research applications based on its structural features and the known applications of similar quinoline derivatives.

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-8-chloroquinolin-6-amine may serve as:

-

An intermediate in the synthesis of more complex biologically active compounds

-

A lead compound for the development of new antimicrobial or anticancer agents

-

A structural template for designing compounds with improved pharmacological properties

These applications highlight the compound's value in the drug discovery and development process.

Medicinal Chemistry Studies

In medicinal chemistry, the compound can be used for:

-

Structure-activity relationship studies

-

Investigation of binding modes to biological targets

-

Development of molecular probes for biological research

These applications contribute to the fundamental understanding of how chemical structure relates to biological activity.

Comparison with Similar Compounds

3-Bromo-8-chloroquinolin-6-amine is structurally related to other halogenated quinoline derivatives, but its specific substitution pattern distinguishes it from similar compounds.

Structural Analogs

The following table compares 3-Bromo-8-chloroquinolin-6-amine with a structurally similar compound mentioned in the search results:

| Property | 3-Bromo-8-chloroquinolin-6-amine | 8-Bromo-6-chloroquinolin-3-amine |

|---|---|---|

| Molecular Formula | C9H6BrClN2 | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol | 257.51 g/mol |

| Bromine Position | Position 3 | Position 8 |

| Chlorine Position | Position 8 | Position 6 |

| Amino Position | Position 6 | Position 3 |

| CAS Number | 808755-82-0 | Not specified in search results |

This comparison highlights how the positioning of functional groups can distinguish compounds with the same molecular formula, potentially leading to different chemical and biological properties.

Structure-Activity Relationships

The relationship between structure and activity for quinoline derivatives suggests that the specific arrangement of substituents in 3-Bromo-8-chloroquinolin-6-amine would contribute to its unique reactivity profile and potential biological activities. The position of the amino group, in particular, may significantly influence the compound's ability to interact with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume